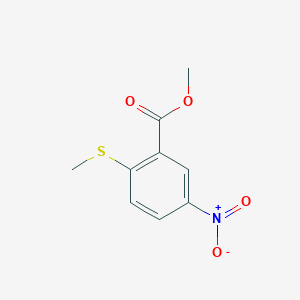

Methyl 2-(methylthio)-5-nitrobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-methylsulfanyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULMXSINASASPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428227 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191604-70-3 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-(methylthio)-5-nitrobenzoate

Abstract

Methyl 2-(methylthio)-5-nitrobenzoate (CAS No: 191604-70-3) is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis and medicinal chemistry.[1] Its unique substitution pattern—featuring an ortho-positioned methylthio group, a meta-directing nitro group, and a methyl ester—creates a rich landscape of chemical reactivity. The electron-withdrawing nature of the nitro and ester groups, combined with the modifiable sulfur linkage, makes this molecule a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, predicted spectroscopic profile, core reactivity, and strategic applications in the synthesis of high-value compounds, particularly for drug discovery and development professionals.

Physicochemical and Spectroscopic Profile

The structural identity of Methyl 2-(methylthio)-5-nitrobenzoate is confirmed through a combination of physicochemical data and spectroscopic analysis. While a comprehensive experimental dataset is not widely published, its properties can be reliably predicted based on the well-understood behavior of its constituent functional groups and analogous structures.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 191604-70-3 | [1] |

| Molecular Formula | C₉H₉NO₄S | [1] |

| Molecular Weight | 227.24 g/mol | [1] |

| Appearance | Predicted to be a yellow solid, typical for nitroaromatic compounds. | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Predicted Spectroscopic Data

Accurate structural elucidation is paramount. The following spectroscopic characteristics are predicted for Methyl 2-(methylthio)-5-nitrobenzoate.

| Technique | Predicted Features | Rationale and Comparative Insights |

| ¹H NMR | Aromatic Protons (3H): Complex signals in the δ 7.5-8.5 ppm range. -OCH₃ (Ester, 3H): Singlet, ~δ 3.9 ppm. -SCH₃ (Thioether, 3H): Singlet, ~δ 2.5 ppm. | The precise chemical shifts and coupling patterns of the aromatic protons are influenced by the strong electron-withdrawing effects of the -NO₂ and -COOCH₃ groups. The downfield shift is characteristic of protons on a highly electron-deficient ring. The methyl singlets for the ester and thioether groups are expected in their typical regions.[3] |

| ¹³C NMR | C=O (Ester): ~δ 165 ppm. Aromatic Carbons: 6 signals in the δ 120-150 ppm range. -OCH₃ (Ester): ~δ 53 ppm. -SCH₃ (Thioether): ~δ 15-20 ppm. | The chemical shifts of the aromatic carbons are dictated by the electronic nature of the substituents. The carbon bearing the nitro group (C5) and the carbon bearing the methylthio group (C2) will be significantly affected. |

| IR Spectroscopy | -NO₂ Asymmetric Stretch: 1520-1560 cm⁻¹. -NO₂ Symmetric Stretch: 1340-1365 cm⁻¹. C=O (Ester) Stretch: 1720-1740 cm⁻¹. C-S Stretch: 600-800 cm⁻¹. | These strong, characteristic absorption bands provide definitive evidence for the key functional groups. The nitro group stretches are typically very intense and are a hallmark of this class of compounds.[4][5] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 227. Key Fragments: m/z 196 ([M-OCH₃]⁺), m/z 181 ([M-NO₂]⁺), m/z 168 ([M-COOCH₃]⁺). | Electron ionization would lead to a distinct fragmentation pattern. The predicted fragments arise from the characteristic loss of the methoxy radical, the nitro group, and the entire carbomethoxy group, which helps to confirm the molecular structure.[6] |

Synthesis and Purification

The strategic synthesis of Methyl 2-(methylthio)-5-nitrobenzoate relies on fundamental principles of electrophilic aromatic substitution. A logical and efficient approach involves the regioselective nitration of Methyl 2-(methylthio)benzoate.

Proposed Synthetic Pathway: Electrophilic Nitration

The methylthio (-SCH₃) group is an ortho, para-director, while the methyl ester (-COOCH₃) is a meta-director. In the precursor Methyl 2-(methylthio)benzoate, these directing effects are synergistic. The position para to the -SCH₃ group (C5) is also meta to the -COOCH₃ group, making it the most electronically favorable site for nitration.

Caption: Key transformation: Reduction of the nitro group to an amine.

-

Methodology: Common and effective methods include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel. [7][8]This is often a very clean and high-yielding method.

-

Metal-Acid Reduction: Using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. [8]Tin(II) chloride (SnCl₂) is a particularly mild and effective reagent for this purpose.

-

Hydrolysis of the Ester

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(methylthio)-5-nitrobenzoic acid, under either basic (saponification) or acidic conditions. [9]This introduces another key functional handle for further modification, such as amide bond formation.

-

Protocol (Saponification):

-

Dissolve the ester in a mixture of methanol and an aqueous solution of sodium hydroxide (NaOH, ~2.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, remove the methanol under reduced pressure, and dilute with water.

-

Acidify the aqueous solution with cold HCl (e.g., 2M) to a pH of ~1-2 to precipitate the carboxylic acid product. [9] 5. Isolate the solid by filtration.

-

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., H₂O₂) can produce the corresponding methylsulfinyl (a sulfoxide), while stronger agents (e.g., m-CPBA) can yield the methylsulfonyl (a sulfone) derivative. This transformation dramatically increases the electron-withdrawing capacity of the substituent, further influencing the molecule's reactivity and biological properties.

Applications in Drug Discovery and Development

Methyl 2-(methylthio)-5-nitrobenzoate is not typically an active pharmaceutical ingredient itself but rather a strategic precursor. Its value lies in its role as a versatile scaffold for building molecular complexity.

The nitro group can be considered a "masked amine." Its presence allows for chemical manipulations on the molecule that might be incompatible with a free amine, only to be revealed in a later synthetic step.

Caption: Role of the title compound in a typical drug discovery workflow.

The resulting aniline, Methyl 5-amino-2-(methylthio)benzoate, is a prime substrate for:

-

Amide Coupling: Reaction with activated carboxylic acids to form a wide range of amide-containing compounds.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents.

-

Heterocycle Synthesis: Serving as a key component in the construction of nitrogen-containing heterocyclic ring systems, which are prevalent in pharmaceuticals. [10] Furthermore, nitroaromatic compounds themselves have been investigated for a range of biological activities, including antimicrobial properties. [11][12][13]The nitro group's ability to undergo bioreduction within cells can lead to the formation of reactive nitrogen species, which can be toxic to pathogens. [13][14]

Safety and Handling

As with all nitroaromatic compounds, Methyl 2-(methylthio)-5-nitrobenzoate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Nitro compounds can be toxic and are often skin and eye irritants. [15]Consult the specific Safety Data Sheet (SDS) before use.

Conclusion

Methyl 2-(methylthio)-5-nitrobenzoate is a synthetically powerful and versatile chemical intermediate. Its value is defined by the strategic interplay of its three functional groups. The facile and selective reduction of the nitro group provides a reliable entry point to a vast chemical space of amine-containing derivatives, making it an indispensable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive molecules. Understanding its core chemical properties, reactivity, and synthetic potential is key to leveraging this building block for future innovation.

References

-

PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

-

Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Methyl m-Nitrobenzoate. Retrieved from [Link]

-

Pharmarecipereview.com. (n.d.). The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). METHYL 2-(METHYLTHIO)-5-NITROBENZOATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

Chegg.com. (2021, March 10). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Retrieved from [Link]

-

Semantic Scholar. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Retrieved from [Link]

Sources

- 1. CAS NO. 191604-70-3 | METHYL 2-(METHYLTHIO)-5-NITROBENZOATE | C9H9NO4S [localpharmaguide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-(methylthio)-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylthio)-5-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group, a methyl ester, and a methylthio ether, offers a unique combination of electronic and steric properties that make it an intriguing candidate for further investigation in drug discovery and materials science. The presence of the electron-withdrawing nitro group and the oxidizable sulfur atom suggests a rich and varied reactivity profile. This guide provides a comprehensive overview of its identifiers, physicochemical properties, a proposed synthetic route, predicted spectroscopic data, and a discussion of its potential biological significance.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for any research and development endeavor. The core identifiers for Methyl 2-(methylthio)-5-nitrobenzoate are summarized below.

| Identifier | Value |

| CAS Number | 191604-70-3 |

| Molecular Formula | C₉H₉NO₄S |

| Molecular Weight | 227.24 g/mol |

| IUPAC Name | Methyl 2-(methylthio)-5-nitrobenzoate |

| Synonyms | Methyl 2-(methylsulfanyl)-5-nitrobenzoate |

The physicochemical properties of a compound are critical in determining its behavior in biological and chemical systems. While experimental data for this specific molecule is limited, the following properties can be predicted based on its structure.

| Property | Predicted Value |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |

| LogP | ~2.5 (Estimated) |

Synthesis and Purification

Proposed Synthetic Workflow

Technical Whitepaper: Molecular Weight, Formula, and Characterization of Methyl 2-(methylthio)-5-nitrobenzoate

Executive Summary

In preclinical drug development, the integrity of active pharmaceutical ingredient (API) precursors dictates the success or failure of downstream synthetic campaigns. Methyl 2-(methylthio)-5-nitrobenzoate (also known systematically as methyl 2-(methylsulfanyl)-5-nitrobenzoate) is a highly specialized benzoate ester acting as a critical linchpin in the synthesis of advanced therapeutics, including VEGF receptor antagonists and tachykinin receptor modulators[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical documentation. Here, we will deconstruct the physicochemical properties of this compound, outline a high-yield synthetic workflow, and establish an orthogonal, self-validating analytical protocol to guarantee structural identity and purity.

Physicochemical Profiling and Molecular Identity

Before initiating any synthetic or analytical workflow, it is imperative to establish the exact molecular parameters of the target compound. The presence of both a thioether (methylthio) and a strong electron-withdrawing group (nitro) on the benzoate core significantly influences the molecule's reactivity and spectral footprint.

Quantitative Data Summary

To facilitate rapid reference during mass spectrometry and stoichiometric calculations, the core physicochemical properties are summarized below:

| Parameter | Value | Analytical Significance |

| Chemical Name | Methyl 2-(methylthio)-5-nitrobenzoate | IUPAC standard nomenclature. |

| CAS Registry Number | 191604-70-3[3] | Essential for regulatory tracking and procurement. |

| Molecular Formula | C9H9NO4S[4] | Dictates exact isotopic distribution patterns. |

| Molecular Weight | 227.24 g/mol | Used for bulk stoichiometric and yield calculations. |

| Monoisotopic Mass | 227.02522 Da[4] | Critical for High-Resolution Mass Spectrometry (HRMS). |

| [M+H]+ Adduct Mass | 228.03250 m/z[4] | The primary target peak in positive electrospray ionization (ESI+). |

Synthetic Methodology & Mechanistic Rationale

The synthesis of Methyl 2-(methylthio)-5-nitrobenzoate must be carefully controlled to prevent unwanted side reactions, such as the premature reduction of the nitro group or thioether oxidation. The most reliable route utilizes a two-step sequence starting from commercially available 2-chloro-5-nitrobenzoic acid.

Step-by-Step Synthetic Workflow

-

Fischer Esterification:

-

Procedure: Suspend 2-chloro-5-nitrobenzoic acid in anhydrous methanol (MeOH). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) and reflux for 12 hours.

-

Causality: Converting the carboxylic acid to a methyl ester protects the acidic proton, which would otherwise interfere with the basic conditions required for the subsequent nucleophilic substitution.

-

-

Nucleophilic Aromatic Substitution (

):-

Procedure: Dissolve the resulting methyl 2-chloro-5-nitrobenzoate in anhydrous N,N-dimethylformamide (DMF). Slowly add sodium methanethiolate (NaSMe) at 0°C, then heat to 80°C for 3 hours.

-

Causality: The highly electron-withdrawing nitro group at the para position relative to the chloride leaving group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This activates the ring, allowing the methanethiolate nucleophile to attack the C2 position, smoothly displacing the chloride ion via a Meisenheimer complex intermediate.

-

Figure 1: Two-step synthetic workflow for Methyl 2-(methylthio)-5-nitrobenzoate.

Analytical Characterization Protocol (Self-Validating System)

In pharmaceutical development, relying solely on nominal mass or a single analytical technique is a critical failure point. Isobaric impurities (molecules with the same nominal mass but different exact masses) or regioisomers can easily yield false positives. To ensure absolute scientific integrity, I mandate an orthogonal, self-validating protocol combining LC-HRMS and NMR spectroscopy.

Step 1: High-Resolution Mass Spectrometry (LC-HRMS)

-

Method: Inject 1 µL of a 1 mg/mL sample (in acetonitrile) onto a C18 reverse-phase column. Elute using a gradient of water/acetonitrile containing 0.1% formic acid. Analyze via a Time-of-Flight (TOF) or Orbitrap mass spectrometer in ESI+ mode.

-

Validation Check: The protocol is validated only if the extracted ion chromatogram yields an exact [M+H]+ adduct mass of 228.0325 m/z (± 5 ppm mass error)[4]. This confirms the C9H9NO4S formula but does not confirm the atomic arrangement.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method: Dissolve 15 mg of the compound in DMSO-d6. Acquire 1D ¹H and ¹³C spectra.

-

Validation Check:

-

Aliphatic Region: Look for two distinct 3H singlets. One near 2.5 ppm confirms the presence of the -SCH₃ group, and one near 3.9 ppm confirms the -COOCH₃ ester group.

-

Aromatic Region: The spectrum must display a classic 1,2,4-trisubstitution pattern: an ortho-coupled doublet (C3-H), a meta-coupled doublet (C6-H, J ~ 2.5 Hz), and a doublet of doublets (C4-H).

-

-

Causality & Self-Correction: If the HRMS confirms the correct mass, but the NMR lacks the ~2.5 Hz meta-coupling, it indicates that the nitro group migrated or the substitution occurred at the wrong position (regioisomer). In our self-validating system, a mismatch in either the exact mass or the regiochemical connectivity automatically triggers a batch rejection.

Figure 2: Orthogonal self-validating analytical protocol for structural confirmation.

Pharmaceutical Applications & Downstream Utility

The primary value of Methyl 2-(methylthio)-5-nitrobenzoate is its utility as a highly functionalized synthetic scaffold.

By subjecting this compound to catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C, under an H₂ atmosphere) or iron-catalyzed reduction, the nitro group is reduced to an amine. This yields methyl 2-(methylthio)-5-aminobenzoate (CAS 191604-71-4) [2]. This resulting aniline derivative is a foundational building block for synthesizing complex heterocyclic APIs. Notably, it is utilized in the patent literature for the assembly of potent VEGF (Vascular Endothelial Growth Factor) receptor antagonists [1], which are critical in anti-angiogenic oncology therapies. Furthermore, derivatives of this scaffold have been patented as histamine and tachykinin receptor antagonists, showing efficacy in treating inflammatory bowel disease, asthma, and allergic rhinitis[2].

References

Sources

- 1. CA2376553A1 - Aminobenzoic acid derivatives - Google Patents [patents.google.com]

- 2. methyl 2-methylthio-5-aminobenzoate - CAS号 191604-71-4 - 摩熵化学 [molaid.com]

- 3. Methyl 2-(methylthio)-5-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - Methyl 2-(methylsulfanyl)-5-nitrobenzoate (C9H9NO4S) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility of Methyl 2-(methylthio)-5-nitrobenzoate in Organic Solvents: A Framework for Experimental Determination and Thermodynamic Modeling

Abstract

This technical guide addresses the critical need for solubility data of Methyl 2-(methylthio)-5-nitrobenzoate, a compound of interest in pharmaceutical and chemical synthesis. Acknowledging the current scarcity of publicly available quantitative data, this document provides a comprehensive framework for its experimental determination and theoretical correlation. We present detailed, field-proven protocols for solubility measurement using the isothermal saturation method coupled with gravimetric analysis, explain the causality behind experimental choices, and discuss the application of thermodynamic models, such as the modified Apelblat and Buchowski-Ksiazczak (λh) equations, for data correlation. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to generate high-quality, reliable solubility data crucial for process development, purification, and formulation.

Introduction: The Need for Precise Solubility Data

Methyl 2-(methylthio)-5-nitrobenzoate is a nitroaromatic compound with a structure that suggests its potential as a versatile intermediate in organic synthesis. Nitro-containing scaffolds are prevalent in the development of new chemical entities, including antimycobacterial agents[1]. The strategic placement of the nitro group can significantly influence a molecule's reactivity and biological activity[2].

For any solid compound, solubility is a fundamental physicochemical property that dictates its behavior in liquid media. In the pharmaceutical and chemical industries, accurate solubility data is not merely academic; it is a cornerstone of process development. It governs critical parameters for:

-

Crystallization and Purification: Designing efficient recrystallization protocols to achieve high purity and yield is directly dependent on understanding how solubility changes with solvent and temperature.[3]

-

Reaction Kinetics: The concentration of a reactant in solution can directly impact reaction rates and outcomes.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability and dictates the choice of delivery systems.[4]

-

Process Safety and Design: Understanding solubility limits is essential for preventing unintended precipitation and ensuring smooth operation of chemical processes.

A thorough review of the scientific literature reveals a significant gap in the availability of quantitative solubility data for Methyl 2-(methylthio)-5-nitrobenzoate. This guide, therefore, shifts focus from presenting existing data to providing a robust, authoritative framework for its experimental determination and mathematical modeling.

Physicochemical Profile of Methyl 2-(methylthio)-5-nitrobenzoate

Understanding the intrinsic properties of the solute is the first step in predicting and interpreting its solubility behavior. While experimental data is limited, we can compile computed properties to build a foundational profile.

Table 1: Physicochemical Properties of Methyl 2-(methylthio)-5-nitrobenzoate

| Property | Value / Structure | Source |

| Molecular Formula | C₉H₉NO₄S | (Computed) |

| Molecular Weight | 227.24 g/mol | (Computed) |

| IUPAC Name | methyl 2-(methylthio)-5-nitrobenzoate | (Standard) |

| SMILES | CS(C1=C(C=C(C=C1)[O-])C(=O)OC) | (Standard) |

| Structure |  | PubChem |

The structure reveals key functional groups that will dictate its interactions with various solvents:

-

Nitro Group (-NO₂): A strong electron-withdrawing and polar group capable of dipole-dipole interactions.

-

Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.

-

Thioether Group (-SCH₃): A weakly polar group.

-

Aromatic Ring: Capable of π-π stacking interactions and hydrophobic interactions.

Based on the principle of "like dissolves like," we can hypothesize that Methyl 2-(methylthio)-5-nitrobenzoate will exhibit higher solubility in polar aprotic solvents (e.g., acetone, N,N-dimethylformamide) and some polar protic solvents (e.g., alcohols) compared to nonpolar solvents (e.g., hexane).[5]

Experimental Solubility Determination: A Validated Protocol

The most reliable method for determining the solubility of a solid in a liquid is the isothermal saturation method , also known as the shake-flask method.[3] This method involves allowing an excess of the solid solute to reach equilibrium with the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then measured.[6][7]

Causality in Experimental Design

The protocol described below is designed to be a self-validating system. The choice of a long equilibration time, verification of the solid phase, and precise temperature control are not arbitrary; they are essential for ensuring that the measured concentration represents true thermodynamic equilibrium.[8] Approaching equilibrium from both undersaturation and supersaturation (by cooling a heated, saturated solution) can provide ultimate validation, as both should converge to the same solubility value.[7]

Step-by-Step Protocol: Isothermal Saturation with Gravimetric Analysis

This protocol details the most direct and fundamentally accurate method for quantification: gravimetric analysis, which relies on the mass of the isolated solute.[4][9][10][11]

Materials and Equipment:

-

Methyl 2-(methylthio)-5-nitrobenzoate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath with precise temperature control (±0.1 K)

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or glass beakers

-

Vacuum oven

Procedure:

-

Preparation: Add an excess amount of Methyl 2-(methylthio)-5-nitrobenzoate to several sealed glass vials. The key is to add enough solid so that a visible amount remains undissolved at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in the thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical. The system is at equilibrium when the concentration of the solution no longer changes over time.[9]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours. This allows the excess solid to settle, preventing contamination of the sample.[7]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe (to prevent premature crystallization). Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove any microscopic solid particles.[7]

-

Mass Determination (Solute): Record the total mass of the evaporating dish plus the saturated solution.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (well below the melting point of the solute) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.

-

Final Weighing: Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

Experimental Workflow Diagram

Caption: Workflow for isothermal solubility determination.

Data Correlation with Thermodynamic Models

Raw experimental data is most useful when it can be correlated by a mathematical model. Thermodynamic models allow for interpolation of solubility at intermediate temperatures and provide insight into the dissolution process.[12][13] For solid-liquid equilibria, the modified Apelblat and Buchowski-Ksiazczak (λh) equations are widely used due to their simplicity and accuracy.[14][15][16][17][18][19]

The Modified Apelblat Equation

This semi-empirical equation relates the mole fraction solubility (x) to the absolute temperature (T) and is one of the most effective models for correlating solubility data.[12][17][18][20]

The equation is expressed as: ln(x) = A + (B / T) + C ln(T)

Where:

-

x: Mole fraction solubility of the solute.

-

T: Absolute temperature in Kelvin (K).

-

A, B, C: Model parameters obtained by fitting the equation to the experimental data. A and B relate to the non-ideality of the solution (activity coefficients), while C accounts for the effect of temperature on the enthalpy of fusion.[20]

The Buchowski-Ksiazczak (λh) Equation

This two-parameter model is also effective for describing solid-liquid equilibrium.[14][15][16]

The equation is given by: ln[1 + λ((1-x)/x)] = λh((1/T) - (1/T_m))

Where:

-

x: Mole fraction solubility of the solute.

-

T: Absolute temperature (K).

-

T_m: Melting point of the solute (K).

-

λ and h: Two model parameters. λ represents the average association degree of the solute in a saturated solution, and h is related to the enthalpy of mixing.[16]

Data Modeling Workflow

The process involves fitting the experimental data points (solubility at different temperatures) to the chosen models using non-linear regression to determine the model parameters (A, B, C or λ, h). The quality of the fit is assessed using metrics like the Root Mean Square Deviation (RMSD).[3][21]

Caption: Logical flow for thermodynamic modeling of data.

Conclusion

While direct solubility data for Methyl 2-(methylthio)-5-nitrobenzoate remains elusive in current literature, this guide provides the necessary tools for its rigorous determination. By following the detailed experimental protocols and applying established thermodynamic models, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, process optimization, and formulation science. The framework presented herein empowers scientists to overcome data scarcity and make informed, data-driven decisions in their research and development endeavors.

References

-

PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lund University Publications. (1995). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Gong, X., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of the Buchowski-Ksiazaczak λh model in terms of model... Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

University of Technology, Iraq. (2021). Experimental No. (3) Solubility and solution. Retrieved from [Link]

-

IOP Conference Series: Materials Science and Engineering. (2017). Determination and correlation of solubility and solution thermodynamics of 1, 2-diphenylethane in different pure solvents. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2026). Gravimetric Analysis (Experiment). Retrieved from [Link]

-

ResearchGate. (2025). Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

RSC Advances. (n.d.). Solubility of rhein in different solvents. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

-

MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

-

ResearchGate. (2022). Thermodynamic modeling of gas solubility in ionic liquids using equations of state. Retrieved from [Link]

-

MDPI. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025). Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. Retrieved from [Link]

-

MDPI. (2020). Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures: Computational Modeling and Thermodynamics. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Measurement and correlation of solubility and thermodynamic properties of N-acetyl-L-glutamine in some pure solvents and binary. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. op.niscair.res.in [op.niscair.res.in]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-(methylthio)-5-nitrobenzoate and its Analogs

This guide provides a comprehensive overview of the principles and practices involved in the single-crystal X-ray diffraction (SCXRD) analysis of small organic molecules, with a specific focus on compounds structurally related to Methyl 2-(methylthio)-5-nitrobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and underscores the self-validating nature of crystallographic protocols.

Introduction: The Atomic Blueprint of a Molecule

Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2] This "atomic blueprint" provides invaluable information for drug development, including unambiguous confirmation of molecular structure, stereochemistry, and the solid-state interactions that govern a compound's physical properties.[1][3] For a molecule like Methyl 2-(methylthio)-5-nitrobenzoate, understanding its crystal structure can shed light on its stability, solubility, and potential interactions with biological targets.

While a deposited crystal structure for Methyl 2-(methylthio)-5-nitrobenzoate is not publicly available as of this writing, this guide will utilize the closely related and structurally characterized compound, Methyl 4-nitrobenzoate , as a case study to illustrate the complete workflow and analytical depth of a crystallographic investigation.[4] The principles and methodologies described herein are directly applicable to the analysis of the target compound, should suitable crystals be obtained.

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure involves a series of meticulous steps, each crucial for the quality of the final model. The overall process is a self-validating system, with checks and balances at each stage to ensure the integrity of the data and the resulting structure.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 3. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]

- 4. Methyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of nitrobenzoate ester derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Nitrobenzoate Ester Derivatives

Introduction: The Dichotomy of Nitrobenzoate Esters

Nitrobenzoate ester derivatives represent a fascinating class of organic molecules, characterized by the presence of an electron-withdrawing nitro group (-NO₂) and an ester functionality (-COOR) on a benzene ring. This unique structural combination imparts a chemical dichotomy: while they serve as stable and crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, they also form the backbone of various energetic materials and photolabile compounds where controlled instability is a desired trait.[1][2][3] Understanding the thermodynamic stability of these derivatives is therefore not merely an academic exercise; it is a critical necessity for professionals in drug development, materials science, and chemical synthesis to ensure safety, predict reactivity, and design molecules with tailored properties.

This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of nitrobenzoate esters. We will delve into the fundamental principles, decomposition pathways, and the analytical methodologies used to quantify their stability. By synthesizing theoretical knowledge with practical, field-proven protocols, this document aims to equip researchers and scientists with the expertise to confidently handle and manipulate these versatile compounds.

Fundamentals of Thermodynamic Stability

The stability of a chemical compound is fundamentally a measure of its energy state relative to its potential decomposition products. A compound is considered thermodynamically stable under a given set of conditions if the change in Gibbs free energy (ΔG) for its decomposition is positive. The relationship is governed by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH (Enthalpy): Represents the heat of reaction. A negative ΔH (exothermic decomposition) contributes to instability. Nitroaromatic compounds are known for their highly exothermic decomposition, releasing massive amounts of heat and gases.[2]

-

ΔS (Entropy): Represents the change in disorder. Decomposition reactions that produce multiple, often gaseous, products have a large positive ΔS, which also drives instability, especially at higher temperatures (T).

-

T (Temperature): The absolute temperature in Kelvin.

A key determinant of enthalpic stability is the bond dissociation energy (BDE) . For nitrobenzoate esters, the weakest links are typically the C-NO₂ and the ester bonds. The C-NO₂ bond in nitroaromatics has a BDE of approximately 71 kcal/mol (297 kJ/mol), which is significantly higher than in aliphatic nitro compounds, yet it remains a primary site for initiation of decomposition.[2][4]

Core Factors Influencing Stability

The thermodynamic stability of a nitrobenzoate ester is not an intrinsic constant but is profoundly influenced by its molecular architecture and its surrounding environment.

Electronic Effects: The Role of Substituents

The electronic landscape of the aromatic ring, dictated by the position of the nitro group and the presence of other substituents, is the most critical factor governing stability.

-

Position of the Nitro Group: The location of the -NO₂ group relative to the ester functionality (ortho, meta, or para) is crucial. The nitro group is a strong electron-withdrawing group through both inductive and resonance effects, pulling electron density from the ring, particularly at the ortho and para positions.[5][6] This electron deficiency makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, such as in hydrolysis.[7] Consequently, nitrobenzoate esters are generally less stable towards hydrolysis than unsubstituted benzoate esters.

-

The Hammett Relationship: The influence of substituents on the reaction rates (a proxy for kinetic stability) of aromatic compounds is quantitatively described by the Hammett equation: log(k/k₀) = ρσ . This linear free-energy relationship provides powerful mechanistic insights.[8] For the hydrolysis of nitrobenzoate esters, a positive rho (ρ) value indicates that the reaction is favored by electron-withdrawing groups, which stabilize the negatively charged transition state.[9][10] Studies on the hydrolysis of para-substituted 4-nitrophenyl benzoate esters consistently show this trend, where substituents like -Cl and -NO₂ accelerate hydrolysis, while electron-donating groups like -OCH₃ decelerate it.[7][11]

Steric Effects

Steric hindrance, particularly from bulky groups positioned near the ester or nitro functionalities, can influence stability. While electronic effects often dominate, steric crowding can impede the approach of a nucleophile or a catalyst to the reaction center, thereby increasing the kinetic stability against reactions like hydrolysis.

Environmental Factors

-

Temperature: As evident from the Gibbs free energy equation, temperature is a critical factor. Increased temperature provides the activation energy needed to overcome reaction barriers, initiating thermal decomposition pathways.[12] The onset temperature (T_onset) of decomposition is a key safety parameter for these compounds.[13]

-

pH and Solvent: The chemical stability, particularly against hydrolysis, is highly pH-dependent. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters. The choice of solvent can also affect stability by influencing reaction mechanisms and the solubility of reactants and catalysts.[11]

-

Contaminants: The presence of impurities, such as acids, bases, or metal oxides (e.g., Fe₂O₃), can act as catalysts, significantly lowering the thermal stability of nitroaromatic compounds and potentially leading to runaway reactions.[2]

Primary Decomposition Pathways

Nitrobenzoate esters can degrade through several distinct mechanisms, depending on the specific structure and the conditions applied.

Thermal Decomposition

When subjected to sufficient heat, these molecules undergo complex, often explosive, decomposition reactions. The primary initiation steps typically involve:

-

C-NO₂ Bond Homolysis: The simplest pathway is the breaking of the carbon-nitro bond to form an aromatic radical and a nitrogen dioxide (NO₂) radical.[4] This is often the rate-determining step.

-

Intramolecular Rearrangement (Ortho Effect): For ortho-substituted nitroaromatics, a unique, lower-energy pathway exists. For instance, o-nitrotoluene can undergo an intramolecular rearrangement to form anthranil, a process that can also influence the decomposition of ortho-nitrobenzoate derivatives.[2][14]

Chemical Decomposition (Hydrolysis)

Hydrolysis is the cleavage of the ester bond by water, a critical pathway affecting the shelf-life of pharmaceuticals and the persistence of these compounds in the environment. The reaction is catalyzed by acid or, more commonly, base.

The diagram below illustrates the generally accepted mechanism for base-catalyzed hydrolysis, which proceeds via a tetrahedral intermediate.

Caption: Mechanism of base-catalyzed ester hydrolysis.

The stability towards hydrolysis is directly linked to the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of substituents on the aromatic ring, as explained by the Hammett relationship.

Photolytic Decomposition

Certain isomers, particularly ortho-nitrobenzyl esters, are known photolabile protecting groups.[15] Upon irradiation with UV light, they undergo an intramolecular hydrogen abstraction by the excited nitro group, leading to cleavage of the ester bond and release of the corresponding carboxylic acid.[16][17] The rate of this photolysis is strongly correlated with the acidity (pKa) of the carboxylic acid being released; esters of stronger acids (lower pKa) decompose faster.[16][17]

Experimental Methodologies for Stability Assessment

A multi-faceted approach combining several analytical techniques is essential for a thorough evaluation of the stability of nitrobenzoate ester derivatives.

Thermal Analysis Techniques

Calorimetry is the gold standard for assessing thermal hazards.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal stability parameters.[18] A typical DSC thermogram for an energetic material will show an endotherm for melting, followed by a sharp exotherm indicating decomposition.

-

T_onset (Onset Temperature): The temperature at which decomposition begins. A lower T_onset indicates lower thermal stability.

-

ΔH_dec (Heat of Decomposition): The total energy released during decomposition. A higher value indicates a more hazardous material.[19]

-

-

Accelerating Rate Calorimetry (ARSST): ARSST provides data under adiabatic conditions, which more closely mimics a real-world runaway reaction scenario, yielding critical safety data like the temperature of no return (TNR).[2]

The workflow for a typical DSC experiment is outlined below.

Caption: Standard workflow for DSC thermal stability analysis.

Kinetic Studies of Chemical Stability

-

UV-Vis Spectrophotometry: This is a highly effective method for monitoring the kinetics of hydrolysis, especially for nitrophenyl esters.[20] The hydrolysis reaction releases the nitrophenoxide ion, which is intensely colored and has a strong absorbance in the visible region (around 400 nm). By monitoring the increase in absorbance over time, one can determine the reaction rate constant.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products over time. This allows for the determination of the degradation rate and the identification of the decomposition pathway.[21]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly sensitive to the electronic environment of each carbon atom in the molecule. The chemical shifts can provide detailed insights into the effects of substituents on the electron distribution within the aromatic ring.[5] Time-resolved NMR can be used to follow the kinetics of slower degradation processes, such as photolysis.[16]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to track the disappearance of the ester carbonyl and nitro group stretches or the appearance of new functional groups (e.g., hydroxyl from hydrolysis) during a degradation study.[22]

Protocols for Synthesis and Stability Analysis

Disclaimer: These protocols are intended for informational purposes for trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, must be strictly followed. Nitroaromatic compounds may be hazardous and require careful handling.

Protocol 5.1: Synthesis of Methyl 3-Nitrobenzoate

This protocol is adapted from established organic synthesis procedures and illustrates a common method for preparing a nitrobenzoate ester.[1][23]

Causality: The synthesis involves an electrophilic aromatic substitution (nitration). Concentrated sulfuric acid is used as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The ester group on methyl benzoate is a meta-directing group, ensuring the nitro group adds primarily at the 3-position.[1][6] The reaction is performed at low temperatures to control the rate of the highly exothermic nitration reaction and prevent the formation of dinitrated byproducts.

Methodology:

-

Preparation: In a round-bottomed flask fitted with a magnetic stirrer and placed in an ice-salt bath, cool 40 mL of concentrated sulfuric acid to 0°C.

-

Addition of Substrate: Slowly add 20.4 g (0.15 mol) of pure methyl benzoate to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.

-

Nitration: Prepare the nitrating mixture by slowly adding 12.5 mL of concentrated nitric acid to 12.5 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the methyl benzoate solution over approximately one hour. Crucially, maintain the internal temperature of the reaction mixture between 5-15°C.

-

Quenching: After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. Then, pour the reaction mixture slowly and carefully onto 200 g of cracked ice in a large beaker with stirring.

-

Isolation: The crude methyl 3-nitrobenzoate will precipitate as a white solid. Isolate the solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification (Self-Validation): The crude product can be purified by recrystallization.[24] A common method is to wash the crude solid with a small amount of ice-cold methanol to remove the more soluble ortho isomer.[23] For higher purity, recrystallize from an equal weight of methanol. The purity can be confirmed by measuring the melting point (expected: 78°C) and by techniques like NMR or HPLC.[25]

Protocol 5.2: DSC Analysis of Thermal Stability

Causality: This protocol aims to determine the onset temperature and energy of decomposition. A low heating rate (e.g., 10 °C/min) is chosen to ensure good resolution of thermal events. An inert nitrogen atmosphere is used to prevent oxidative side reactions, ensuring that the observed exotherm is due to the intrinsic decomposition of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the dry, purified nitrobenzoate ester derivative into an aluminum DSC pan.

-

Crucible Sealing: Crimp a lid onto the pan. For potentially volatile or explosive materials, a pinhole lid is often used to allow for the controlled release of pressure. For non-volatile solids, a hermetically sealed pan can be used.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to perform the following temperature scan under a constant nitrogen purge (e.g., 50 mL/min):

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 400°C at a rate of 10 °C/min.

-

-

Data Acquisition: Start the run and record the heat flow as a function of temperature.

-

Data Analysis (Self-Validation): Using the instrument's software, analyze the resulting thermogram.

-

Determine the extrapolated onset temperature (T_onset) of the major exothermic peak.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_dec) in J/g.

-

The reproducibility of the T_onset (typically within ±2°C) across multiple runs validates the measurement.

-

Data Summary and Visualization

The impact of electronic effects on stability can be clearly summarized in a table that relates the Hammett substituent constant (σ) to the relative rate of a reaction like hydrolysis.

Table 1: Influence of para-Substituents on the Rate of Hydrolysis of Nitrophenyl Benzoate Esters

| Substituent (X) | Hammett Constant (σ_para) | Qualitative Electronic Effect | Expected Relative Rate of Hydrolysis |

| -OCH₃ | -0.27 | Strong Electron-Donating | Slowest |

| -CH₃ | -0.17 | Electron-Donating | Slow |

| -H | 0.00 | Reference | Baseline |

| -Cl | +0.23 | Electron-Withdrawing | Fast |

| -CN | +0.66 | Strong Electron-Withdrawing | Faster |

| -NO₂ | +0.78 | Very Strong Electron-Withdrawing | Fastest |

Note: This table presents a generalized trend based on established Hammett constants and principles of physical organic chemistry.[8][11]

The logical relationship between substituent properties and molecular stability can be visualized as follows:

Caption: Logical flow of substituent effects on chemical stability.

Conclusion and Future Outlook

The thermodynamic stability of nitrobenzoate ester derivatives is a complex interplay of electronic, steric, and environmental factors. A deep understanding of these principles is paramount for the rational design of molecules in fields ranging from pharmaceuticals to materials science. The electron-withdrawing nature of the nitro group generally decreases the stability of the ester towards nucleophilic attack, a feature that can be finely tuned by the strategic placement of other substituents on the aromatic ring, a principle elegantly quantified by the Hammett relationship. Thermal stability, a critical safety concern, is primarily governed by the C-NO₂ bond energy and can be significantly compromised by catalytic impurities.

Future research will likely focus on developing more sophisticated computational models to predict stability with greater accuracy, enabling the in-silico screening of novel energetic materials and drug candidates.[13] Furthermore, as the push for green chemistry continues, a better understanding of the biodegradation pathways of these compounds will be essential for designing environmentally benign molecules and remediation strategies.[26][27] The methodologies and principles outlined in this guide provide a solid foundation for researchers to contribute to these exciting and important endeavors.

References

-

Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... - ResearchGate. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Synthesis Of Methyl 3 Nitrobenzoate. (n.d.). . Retrieved March 4, 2026, from [Link]

-

METHYL m-NITROBENZOATE. (n.d.). Organic Syntheses Procedure. Retrieved March 4, 2026, from [Link]

- Process for preparing nitro benzoic acid alkyl esters. (1990). Google Patents.

-

Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved March 4, 2026, from [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals. (2006). Industrial & Engineering Chemistry Research. Retrieved March 4, 2026, from [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025). ACS Omega. Retrieved March 4, 2026, from [Link]

-

Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CRC Press. Retrieved March 4, 2026, from [Link]

-

Degradation of nitroaromatic compounds by microorganisms. (1995). PubMed. Retrieved March 4, 2026, from [Link]

-

Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. (2008). Journal of Chemical Education. Retrieved March 4, 2026, from [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025). ACS Omega. Retrieved March 4, 2026, from [Link]

-

Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the. (2023). brainly.com. Retrieved March 4, 2026, from [Link]

-

Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. (2007). PubMed. Retrieved March 4, 2026, from [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). DTIC. Retrieved March 4, 2026, from [Link]

-

Thermal decomposition of nitrate esters. (n.d.). The Journal of Physical Chemistry. Retrieved March 4, 2026, from [Link]

-

Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). Propellants, Explosives, Pyrotechnics. Retrieved March 4, 2026, from [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PMC - NIH. Retrieved March 4, 2026, from [Link]

-

Thermal Decomposition of Nitrate Esters. (n.d.). Journal of Organic Chemistry. Retrieved March 4, 2026, from [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development. Retrieved March 4, 2026, from [Link]

-

Nitro compound. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

-

Thermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). PubMed. Retrieved March 4, 2026, from [Link]

-

Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. (2012). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). ACS.org. Retrieved March 4, 2026, from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

A theoretical and experimental study of the conformational behavior of methyl 3-nitrobenzoate in vacuum, in various solvents, and in solid state. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry: Education. Retrieved March 4, 2026, from [Link]

-

Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

-

Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA. Retrieved March 4, 2026, from [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (n.d.). OUCI. Retrieved March 4, 2026, from [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. (n.d.). DTIC. Retrieved March 4, 2026, from [Link]

-

Studies on the Thermal Decomposition Kinetic of an Nitrate Ester. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Activation energies for the decomposition of nitrate ester groups at the anhydroglucopyranose ring positions C2, C3 and C6 of nitrocellulose using the nitration of a dye as probe. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

- Process for the isolation of the methyl ester of m-nitrobenzoic acid. (1984). Google Patents.

-

Chemical Properties of Benzoic acid, 3-nitro-, methyl ester (CAS 618-95-1). (n.d.). Cheméo. Retrieved March 4, 2026, from [Link]

-

Methyl 3-methyl-4-nitrobenzoate. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

Sources

- 1. bookpremiumfree.com [bookpremiumfree.com]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.com [brainly.com]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ERIC - EJ826612 - Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters, Journal of Chemical Education, 2008-Apr [eric.ed.gov]

- 21. epa.gov [epa.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. edu.rsc.org [edu.rsc.org]

- 25. 3-硝基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 26. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 27. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Methyl 2-(methylthio)-5-nitrobenzoate

Executive Summary & Strategic Context

In modern pharmaceutical synthesis, Methyl 2-(methylthio)-5-nitrobenzoate (CAS: 191604-70-3) serves as a highly specialized bifunctional building block. Its primary utility lies in its reduction to the corresponding aniline, which is subsequently utilized in the synthesis of complex substituted piperidine derivatives. These downstream Active Pharmaceutical Ingredients (APIs) are critical in pharmacology as potent histamine and tachykinin receptor antagonists, deployed in the treatment of allergic rhinitis, asthma, and inflammatory bowel disease[1].

This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) parameters, and optimized handling protocols for this compound. Rather than simply listing safety codes, this guide explains the causality behind the hazards and provides a self-validating experimental protocol for its downstream application.

Physicochemical Profiling

Understanding the physicochemical nature of this compound is the first step in mitigating risk and optimizing synthetic yields. The molecule features both a thioether linkage and a nitroaromatic system, which dictate its reactivity, solubility, and toxicity profile.

Table 1: Physicochemical & Identification Data

| Parameter | Specification / Value |

| Chemical Name | Methyl 2-(methylthio)-5-nitrobenzoate |

| CAS Registry Number | 191604-70-3[2] |

| Molecular Formula | C9H9NO4S |

| Molecular Weight | 227.24 g/mol |

| Physical State | Solid (Crystalline powder) |

| Key Downstream Intermediate | Methyl 5-amino-2-(methylthio)benzoate (CAS: 191604-71-4)[1] |

| Representative GHS Hazards | H302, H315, H319, H335[3] |

Safety Data Sheet (SDS) Summary & Toxicological Causality

As a Senior Application Scientist, I emphasize that safety protocols must be rooted in mechanistic understanding. The hazards of Methyl 2-(methylthio)-5-nitrobenzoate stem directly from its functional groups. Based on structurally analogous methylsulfanyl-nitrobenzoates[3], the following toxicological mechanisms apply:

-

Nitroaromatic Toxicity (H302 - Harmful if swallowed): Nitro groups can undergo in vivo enzymatic reduction to hydroxylamines. These intermediates subsequently oxidize hemoglobin to methemoglobin, impairing oxygen transport and causing cyanosis.

-

Thioether Sensitization (H315, H319, H335 - Skin, Eye, and Respiratory Irritation): The lipophilic nature of the methylthio group enhances dermal penetration. Furthermore, the electron-rich sulfur atom can act as a mild sensitizer upon prolonged mucosal contact, leading to localized inflammation.

Self-Validating Safety Systems

To ensure a closed-loop safety environment during scale-up, handling must incorporate self-validating checks:

-

Engineering Controls: Weighing and transfer must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator.

-

Validation: Continuous pressure-differential monitoring (via Magnahelic gauges) ensures containment is actively maintained before any powder is exposed.

-

-

Personal Protective Equipment (PPE): Nitrile gloves (double gloving is strictly recommended due to the thioether's lipophilicity), anti-static lab coats, and tightly sealed safety goggles.

-

Validation: Glove integrity should be visually inspected post-handling; any yellow discoloration indicates micro-permeation and necessitates immediate protocol review.

-

Synthetic Workflow & Experimental Protocol

The primary synthetic application of this compound is its reduction to the corresponding aniline, Methyl 5-amino-2-(methylthio)benzoate[1].

The Causality of Reagent Selection

Novice chemists often default to Palladium on Carbon (Pd/C) for nitro reductions. However, the presence of the thioether moiety (-S-CH3) in this substrate will aggressively poison palladium catalysts via strong d-orbital coordination from the sulfur lone pairs. To circumvent this, we employ a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH

Step-by-Step Protocol: Iron-Mediated Reduction

This protocol is designed as a self-validating system, ensuring the chemist can confirm success at every stage.

-

Preparation: Charge a round-bottom flask with Methyl 2-(methylthio)-5-nitrobenzoate (1.0 eq) and Iron powder (5.0 eq, 325 mesh for optimal surface area).

-

Solvent System: Add a 4:1 mixture of Isopropanol (IPA) and water. Causality: The protic environment is essential for the electron-proton transfer mechanism required to reduce the nitro group.

-

Activation: Add Ammonium Chloride (NH

Cl, 2.0 eq) as a mild proton source. Causality: NH -

Reflux: Heat the mixture to 80°C under vigorous stirring for 2-3 hours.

-

Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 3:1) and visual inspection.

-

Self-Validation Metric: The reaction will transition from a deep yellow solution (nitroaromatic) to a pale/colorless solution with a heavy black precipitate (iron oxides). The starting material (UV active, higher

) must completely disappear, replaced by a highly polar, ninhydrin-positive spot (lower

-

-

Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad generously with hot Ethyl Acetate to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO

, dry over anhydrous Na

Process Visualization

The following diagram maps the mechanistic workflow, linking the raw nitrobenzoate intermediate to its ultimate pharmacological endpoint.

Fig 1: Synthetic workflow from nitrobenzoate intermediate to receptor antagonist.

References

-

Methyl 2-(methylthio)-5-nitrobenzoate | CymitQuimica. cymitquimica.com. 2

-

methyl 2-methylthio-5-aminobenzoate - CAS号191604-71-4 - 摩熵化学. molaid.com. 1

-

102232-51-9 | Methyl 4-(methylsulfanyl)-2-nitrobenzoate | BLD Pharm. bldpharm.com. 3

Sources

An In-depth Technical Guide to the Melting Point Range of Pure Methyl 2-(methylthio)-5-nitrobenzoate

This guide provides a comprehensive technical overview of the melting point of Methyl 2-(methylthio)-5-nitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. Beyond a simple statement of the melting point value, this document elucidates the scientific principles underlying this critical physicochemical property, details a robust protocol for its accurate determination, and discusses the factors that can influence its measurement.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range and is a characteristic physical property used for identification and purity assessment.[1][2] In the context of pharmaceutical development, the melting point is a crucial parameter that influences a compound's solubility, dissolution rate, and ultimately, its bioavailability. An accurate determination of the melting point is therefore a fundamental aspect of compound characterization.

Physicochemical Properties of Methyl 2-(methylthio)-5-nitrobenzoate

| Property | Value | Source |

| Chemical Name | Methyl 2-(methylthio)-5-nitrobenzoate | - |

| Synonyms | Methyl 2-(methylsulfanyl)-5-nitrobenzoate | - |

| CAS Number | 191604-70-3 | - |

| Molecular Formula | C₉H₉NO₄S | - |

| Molecular Weight | 227.24 g/mol | - |

| Reported Melting Point | 130 °C | - |

The reported melting point of pure Methyl 2-(methylthio)-5-nitrobenzoate is 130 °C. It is important to note that this value represents the temperature at which the pure, crystalline solid undergoes a sharp transition to the liquid state.

The Science Behind Melting Point Depression

The presence of impurities disrupts the uniform crystal lattice of a solid.[3][4][5] This disruption leads to a phenomenon known as melting point depression, where the melting point of the impure substance is lower and occurs over a broader range than that of the pure substance. Thermodynamically, the introduction of an impurity increases the entropy of the liquid phase, making the solid-to-liquid transition more favorable at a lower temperature.[4] This principle is a cornerstone of purity assessment in chemistry.[1]

Caption: The effect of impurities on the crystal lattice and melting point.

Experimental Protocol for Melting Point Determination

The following is a detailed, self-validating protocol for the accurate determination of the melting point range of Methyl 2-(methylthio)-5-nitrobenzoate using the capillary method. This method is widely accepted and described in various pharmacopeias.[6][7]

Instrumentation and Materials

-

Melting point apparatus with controlled heating ramp and calibrated thermometer.

-

Glass capillary tubes (one end sealed).

-

Sample of Methyl 2-(methylthio)-5-nitrobenzoate, finely powdered and completely dry.[8]

-

Mortar and pestle (if sample is not a fine powder).[7]

-

Packing tube.

Workflow for Accurate Melting Point Determination

Caption: Step-by-step workflow for the capillary melting point method.

Detailed Step-by-Step Methodology

-

Sample Preparation: Ensure the sample of Methyl 2-(methylthio)-5-nitrobenzoate is completely dry, as residual solvent can act as an impurity and depress the melting point.[8][9] If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[9]

-

Sample Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the capillary tube through a long, narrow tube (e.g., a glass tube) several times.[8][9] The packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[8][10]

-

Instrument Setup:

-

For a preliminary, rapid determination, set a fast heating rate (e.g., 10-20 °C/minute) to find the approximate melting point.[7]

-

For an accurate determination, use a fresh capillary tube and set the starting temperature of the melting point apparatus to about 15-20 °C below the approximate melting point found in the preliminary run.[8][9]

-

Set the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10][11]

-

-

Heating and Observation: Insert the capillary tube into the apparatus. Observe the sample closely through the magnified viewfinder.

-

Recording the Melting Range:

-

T₁ (Onset of Melting): Record the temperature at which the first droplet of liquid is observed.[10]

-

T₂ (Completion of Melting): Record the temperature at which the last solid crystal disappears, and the sample is completely liquid.[10] The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow, typically 0.5-1.5 °C.[2][11]

-

Influence of Synthesis Byproducts on Melting Point